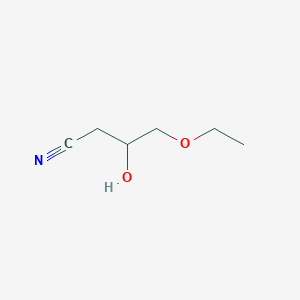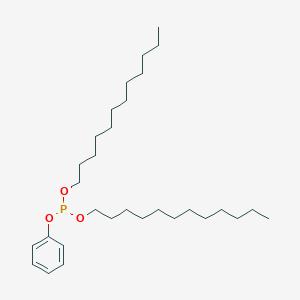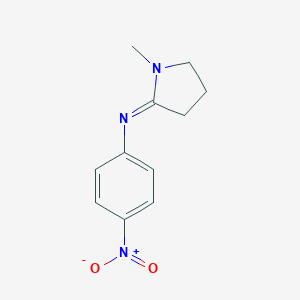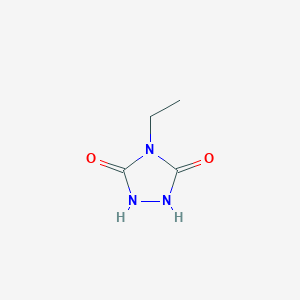![molecular formula C14H11ClN2 B103296 1-苄基-2-氯-1H-苯并[d]咪唑 CAS No. 43181-78-8](/img/structure/B103296.png)
1-苄基-2-氯-1H-苯并[d]咪唑
概述
描述
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a chlorine atom at position 2 of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
1-Benzyl-2-chloro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
作用机制
Target of Action
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a type of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazoles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general have been known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazoles in general have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
1-Benzyl-2-chloro-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, 1-Benzyl-2-chloro-1H-benzo[d]imidazole can bind to specific proteins, altering their function and leading to changes in cellular processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
1-Benzyl-2-chloro-1H-benzo[d]imidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 1-Benzyl-2-chloro-1H-benzo[d]imidazole can induce apoptosis by activating specific signaling pathways and upregulating pro-apoptotic genes . Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-2-chloro-1H-benzo[d]imidazole involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, 1-Benzyl-2-chloro-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-chloro-1H-benzo[d]imidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-Benzyl-2-chloro-1H-benzo[d]imidazole remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 1-Benzyl-2-chloro-1H-benzo[d]imidazole in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloro-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with benzyl chloride in the presence of a suitable base, followed by chlorination at the 2-position using reagents like thionyl chloride or phosphorus oxychloride . Another method includes the use of N-phenylbenzimidamides and iodobenzenes or bromobenzenes in a one-pot synthesis involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation .
Industrial Production Methods: Industrial production of 1-Benzyl-2-chloro-1H-benzo[d]imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 1-Benzyl-2-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
相似化合物的比较
1-Benzyl-2-chloro-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
2-Chlorobenzimidazole: Used as a building block for the synthesis of various pharmaceuticals.
1,2-Diphenylbenzimidazole: Exhibits significant antimicrobial properties.
The uniqueness of 1-Benzyl-2-chloro-1H-benzo[d]imidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
IUPAC Name |
1-benzyl-2-chlorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIRTAXXPPHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396882 | |
| Record name | 1-benzyl-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43181-78-8 | |
| Record name | 1-benzyl-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

